molecular formula C12H14ClNO2 B13637930 4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13637930
M. Wt: 239.70 g/mol
InChI Key: LYKVXZWRFQNWBF-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by a pyrrolidine ring substituted with a 3-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a substitution reaction using 3-chlorobenzyl chloride and a suitable base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the intermediate with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid
  • 4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
  • 4-(3-Methylphenyl)-1-methylpyrrolidine-3-carboxylic acid

Uniqueness

4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14ClNO2/c1-14-6-10(11(7-14)12(15)16)8-3-2-4-9(13)5-8/h2-5,10-11H,6-7H2,1H3,(H,15,16)

InChI Key

LYKVXZWRFQNWBF-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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